molecular formula C23H26N4OS B2529512 3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251693-57-8

3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2529512
CAS No.: 1251693-57-8
M. Wt: 406.55
InChI Key: ZRYOZMXWOZHJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthyridine class, a bicyclic heteroaromatic system with two nitrogen atoms at positions 1 and 6. Key structural features include:

  • Position 4: An N-substituted amine linked to a 3-(methylsulfanyl)phenyl group, which may enhance lipophilicity and influence substrate specificity.
  • Position 7: A methyl group, likely improving metabolic stability and solubility .

Synthetic routes for such derivatives often involve C-amination of nitro-substituted 1,8-naphthyridines followed by catalytic hydrogenation or dehydrogenation .

Properties

IUPAC Name

azepan-1-yl-[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYOZMXWOZHJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of a nitro group into a singlet nitrene under blue light at room temperature. This process transforms a six-membered benzenoid framework into a seven-membered azepane ring . Subsequent hydrogenolysis provides the azepane in just two steps.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as ring-closing metathesis followed by reduction or Beckmann rearrangement of functionalized piperidones. These methods are designed to maximize yield and purity while minimizing the number of steps and reaction conditions required .

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield methylsulfinyl or methylsulfonyl derivatives, while reduction of the carbonyl group can produce corresponding alcohols or amines .

Scientific Research Applications

3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural differences and similarities with related 1,8-naphthyridine derivatives:

Compound Name (Source) R1 (Position 3) R2 (Position 4) Molecular Formula Notable Features
Target Compound Azepane-1-carbonyl 3-(methylsulfanyl)phenyl C23H27N4OS High lipophilicity (SMe group)
L968-0275 () Azepane-1-carbonyl 5-fluoro-2-methylphenyl C23H25FN4O Fluorine enhances metabolic stability
3-(2-ethylpiperidine-1-carbonyl) analog () 2-ethylpiperidine-1-carbonyl 3-(methylsulfanyl)phenyl C24H29N4OS Reduced ring size (piperidine vs. azepane)
7-methyl-2-phenyl-1,8-naphthyridin-4-amine () None (parent structure) Phenyl C15H13N3 Simpler scaffold; no acyl substituent
Key Observations:
  • Azepane vs.
  • Aryl Substituents : The 3-(methylsulfanyl)phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 5-fluoro-2-methylphenyl group in L968-0275 (logP ~2.8), which could influence membrane permeability .
  • Methyl Group at Position 7 : Present in both the target compound and L968-0275, this substituent is associated with improved metabolic stability in similar scaffolds .

Pharmacokinetic and Efflux Transporter Considerations

and highlight the role of efflux transporters (e.g., MRP2, BCRP) in limiting intestinal absorption of structurally complex molecules.

  • MRP2 Interaction: The methylsulfanyl group in the target compound resembles the glucoside moiety in quercetin 4'-β-glucoside (), a known MRP2 substrate.
  • BCRP Specificity : Fluorinated analogs like L968-0275 may exhibit higher BCRP affinity due to electronegative substituents, as BCRP preferentially transports anionic molecules .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • CAS Number : Not explicitly provided in the search results but can be derived from its structure.

The compound features an azepane ring, a naphthyridine moiety, and a methylsulfanyl group, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that derivatives of naphthyridine compounds exhibit notable antioxidant properties . For instance, similar compounds have shown significant activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, suggesting that the compound may also possess similar capabilities .

Antimicrobial Activity

Naphthyridine derivatives have been studied for their antimicrobial properties . The presence of specific functional groups in the structure of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine may enhance its efficacy against various bacterial strains. Further studies are required to quantify this activity.

Anti-inflammatory Effects

Preliminary studies suggest that naphthyridine compounds can modulate inflammatory pathways. The potential for this compound to act on inflammatory mediators could be significant in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in oxidative stress and inflammation pathways. Future research should focus on identifying these molecular targets.

Research Findings Summary Table

Activity TypeFindingsReferences
AntioxidantSignificant activity against DPPH and ABTS radicals
AntimicrobialPotential efficacy against various bacterial strainsNot specified
Anti-inflammatoryModulation of inflammatory pathways; potential benefits in COPD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.